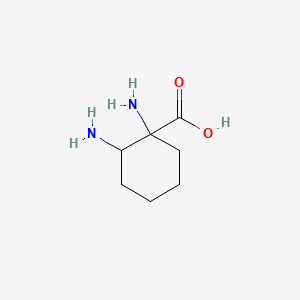
Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-amino-5-(methoxymethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction typically requires refluxing the mixture to achieve a high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and preventing downstream signaling pathways involved in cell proliferation . The methoxymethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-methylthiophene-2-carboxylate
Comparison: Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other similar compounds. This functional group can also impact the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Propriétés
Numéro CAS |
150360-17-1 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.24 |
Nom IUPAC |
methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-11-4-5-3-6(9)7(13-5)8(10)12-2/h3H,4,9H2,1-2H3 |
Clé InChI |
FLKHSABVJQORDZ-UHFFFAOYSA-N |
SMILES |
COCC1=CC(=C(S1)C(=O)OC)N |
Synonymes |
2-Thiophenecarboxylicacid,3-amino-5-(methoxymethyl)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)



![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)




![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)
